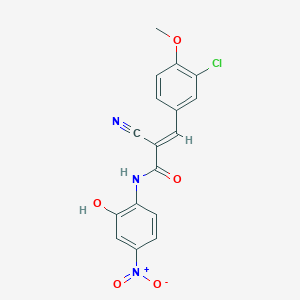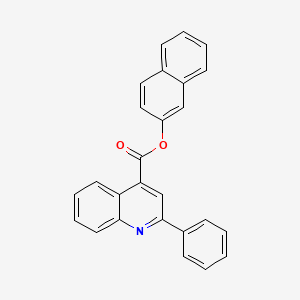![molecular formula C17H12ClN3OS B10879815 1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)
1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzaldehyde and 6-phenyl-1,2,4-triazine-3-thiol.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 6-phenyl-1,2,4-triazine-3-thiol in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound, 1-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanol.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, thiols
- Hydrolysis conditions: Acidic or basic aqueous solutions
Major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted derivatives, and carboxylic acids.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interaction with DNA: It may bind to DNA, interfering with DNA replication and transcription processes.
Modulation of Signaling Pathways: The compound can modulate various signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-[(6-methyl-1,2,4-triazin-3-yl)sulfanyl]ethanone: This compound has a methyl group instead of a phenyl group on the triazine ring, which may affect its chemical and biological properties.
1-(4-Chlorophenyl)-2-[(6-ethyl-1,2,4-triazin-3-yl)sulfanyl]ethanone:
1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanone: This compound has a propanone group instead of an ethanone group, which may influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C17H12ClN3OS |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H12ClN3OS/c18-14-8-6-13(7-9-14)16(22)11-23-17-19-10-15(20-21-17)12-4-2-1-3-5-12/h1-10H,11H2 |
Clé InChI |
GOPXVXHPWBEQID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)



![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
